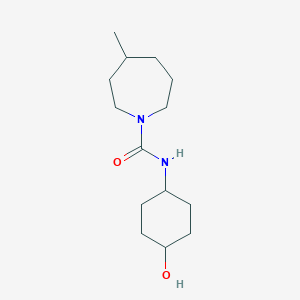
N-(2,3-dihydro-1-benzofuran-3-yl)-1,4-thiazepane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1-benzofuran-3-yl)-1,4-thiazepane-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzofuran ring fused with a thiazepane ring, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1-benzofuran-3-yl)-1,4-thiazepane-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3-dihydro-1-benzofuran with thiazepane-4-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or triphenylphosphine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1-benzofuran-3-yl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include dichloromethane, tetrahydrofuran, sodium borohydride, lithium aluminum hydride, and m-chloroperbenzoic acid. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
N-(2,3-dihydro-1-benzofuran-3-yl)-1,4-thiazepane-4-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1-benzofuran-3-yl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targetsBy activating this receptor, the compound enhances insulin secretion in a glucose-dependent manner, making it a promising candidate for the treatment of type 2 diabetes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other FFAR1 agonists such as fasiglifam (TAK-875) and various (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives .
Uniqueness
N-(2,3-dihydro-1-benzofuran-3-yl)-1,4-thiazepane-4-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to selectively activate FFAR1 and potentiate insulin secretion sets it apart from other compounds in its class .
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-yl)-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c17-14(16-6-3-8-19-9-7-16)15-12-10-18-13-5-2-1-4-11(12)13/h1-2,4-5,12H,3,6-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOJGIMKHJFMRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)C(=O)NC2COC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[1-(3-Methylphenyl)cyclopropanecarbonyl]-1,4-diazepan-5-one](/img/structure/B6897327.png)





![1-[(4-Cyanophenyl)methyl]-3-methyl-1-propan-2-ylurea](/img/structure/B6897360.png)
